8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one
Description
Properties
Molecular Formula |
C12H17N3O |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
8-(2,4-dimethylpyrazol-3-yl)-6-azaspiro[3.4]octan-5-one |
InChI |
InChI=1S/C12H17N3O/c1-8-6-14-15(2)10(8)9-7-13-11(16)12(9)4-3-5-12/h6,9H,3-5,7H2,1-2H3,(H,13,16) |
InChI Key |
UQVLQVDZMDRGAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)C2CNC(=O)C23CCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation.
Spirocyclic Formation: The spirocyclic structure is formed through a cyclization reaction involving the pyrazole derivative and a suitable cyclic ketone under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one involves its interaction with specific molecular targets. For example, as a nitrification inhibitor, it chelates copper ions required by the ammonia monooxygenase enzyme, thereby inhibiting the nitrification process in soil . In medicinal applications, it may interact with specific enzymes or receptors, although detailed mechanisms are still under investigation .
Comparison with Similar Compounds
tert-Butyl-Protected Derivatives
PharmaBlock Sciences synthesizes several tert-butyl-protected azaspiro[3.4]octane derivatives, including:
- tert-butyl 2,5-diazaspiro[3.4]octane-5-carboxylate hemioxalate (CAS: 1434141-78-2): Features a Boc-protected amine, enhancing solubility and stability during synthesis.
- tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1251010-17-9): Contains a ketone group at position 5, which may influence reactivity in further functionalization.
Key Differences :
- The target compound’s dimethylpyrazole substituent introduces aromaticity, unlike the tert-butyl groups in these analogs, which are primarily protective.
Amino-Substituted Analogs
- 8-Amino-6-azaspiro[3.4]octan-5-one (CAS: 1546502-59-3): The amino group at position 8 provides a reactive site for conjugation or salt formation. In contrast, the target compound’s dimethylpyrazole offers π-π stacking capabilities, which are critical for protein-ligand interactions .
Spiro Compounds with Heteroatom Variations
6-Oxaspiro[3.4]octan-5-one (CAS: 84565-26-4)
- Structure : Replaces the nitrogen in the azaspiro core with oxygen, forming an oxaspiro system.
- Properties :
- Molecular Weight: 126.16 g/mol (vs. ~234 g/mol for the target compound).
- Purity: ≥98% (comparable to pharmaceutical-grade building blocks).
Pharmaceutical Impurities with Azaspiro Architectures
Impurity analogs such as 8-[4-[4-(5-Chloropyrimidin-2-yl)-piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione (EP Impurity I) highlight structural differences:
- Chloropyrimidine and Piperazine Substituents : These groups increase molecular weight and polarity compared to the dimethylpyrazole in the target compound.
- Biological Impact : The chlorine atom in EP Impurity I may enhance metabolic stability but also introduce toxicity risks .
Data Tables
Table 1: Structural and Physical Properties of Comparable Compounds
| Compound Name | Core Structure | Substituent | CAS Number | Molecular Weight (g/mol) | Key Feature |
|---|---|---|---|---|---|
| 8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one | Azaspiro[3.4]octane | 1,4-Dimethylpyrazole | Not provided | ~234 | Aromatic, rigid |
| 8-Amino-6-azaspiro[3.4]octan-5-one | Azaspiro[3.4]octane | Amino | 1546502-59-3 | ~168 | Reactive amine |
| 6-Oxaspiro[3.4]octan-5-one | Oxaspiro[3.4]octane | None | 84565-26-4 | 126.16 | Oxygen-containing spiro core |
| tert-Butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate | Azaspiro[3.4]octane | Boc-protected amine | 1251010-17-9 | ~241 | Enhanced stability |
Research Findings and Trends
- Substituent Effects: The dimethylpyrazole group in the target compound improves aromatic interactions compared to tert-butyl or amino analogs, which are more suited for synthetic intermediates .
- Heteroatom Influence : Nitrogen in the azaspiro core (vs. oxygen in oxaspiro) enhances hydrogen-bonding capacity, critical for targeting enzymes or receptors .
- Pharmaceutical Relevance : Impurity analogs with chloropyrimidine groups demonstrate how halogenation can alter pharmacokinetics, a consideration for optimizing the target compound’s safety profile .
Biological Activity
8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one is a compound belonging to the class of pyrazole-based ligands. Its unique spirocyclic structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and related fields. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C12H19N3
- Molecular Weight : 205.30 g/mol
- IUPAC Name : 8-(2,4-dimethylpyrazol-3-yl)-6-azaspiro[3.4]octane
- CAS Number : 1341915-79-4
| Property | Value |
|---|---|
| Molecular Formula | C12H19N3 |
| Molecular Weight | 205.30 g/mol |
| IUPAC Name | 8-(2,4-dimethylpyrazol-3-yl)-6-azaspiro[3.4]octane |
| CAS Number | 1341915-79-4 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can form metal complexes that mimic the active sites of metalloenzymes, influencing biochemical pathways related to inflammation, cancer progression, and microbial resistance.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes involved in inflammatory processes.
- Antimicrobial Activity : Preliminary studies indicate that it exhibits antimicrobial properties against certain bacterial strains.
- Anticancer Potential : Research suggests that this compound may interfere with cancer cell proliferation through multiple pathways.
In Vitro Studies
Recent research has evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values ranging from 10 to 30 µM depending on the cell line tested.
Case Study: Anticancer Activity
A study conducted on human breast cancer cell lines (MCF7) revealed that treatment with this compound led to a reduction in cell viability by approximately 70% at a concentration of 20 µM after 48 hours of exposure. The mechanism was linked to apoptosis induction as evidenced by increased levels of caspase activity.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with other pyrazole derivatives:
| Compound | Structure Type | Biological Activity |
|---|---|---|
| This compound | Spirocyclic | Anticancer, anti-inflammatory |
| 3,4-Dimethylpyrazole | Simple Pyrazole | Moderate antimicrobial activity |
| Pyrazolo[3,4-d]pyrimidine | Fused Ring System | Diverse pharmacological activities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
